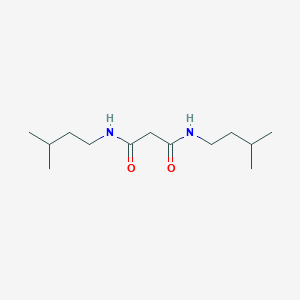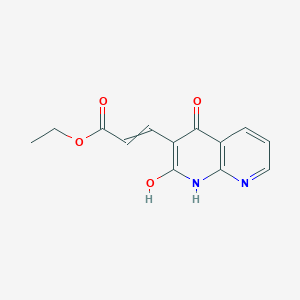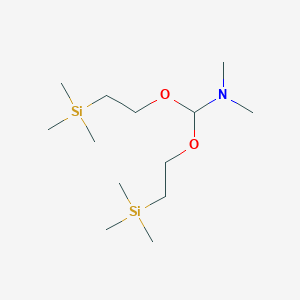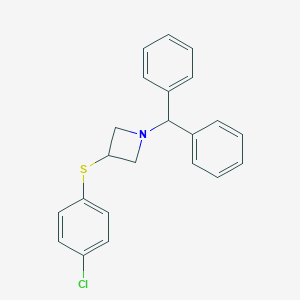
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, also known as DQP, is a chemical compound that has been widely used in scientific research for its unique properties. DQP is a piperazine derivative that is structurally similar to other compounds such as diphenylmethylpiperazine and quinoline. In
Wirkmechanismus
The mechanism of action of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol is not well understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the serotonin and dopamine systems. This compound has also been shown to interact with voltage-gated calcium channels, which may be responsible for its vasodilatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter systems, vasodilation, and antiproliferative effects on cancer cells. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol in lab experiments is its unique chemical structure, which allows for the study of specific neurotransmitter systems and their interactions. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol, including the investigation of its potential therapeutic uses in the treatment of anxiety, depression, hypertension, and cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to develop more effective methods for administering the compound in experimental settings.
Conclusion:
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research for its ability to modulate neurotransmitter systems, induce vasodilation, and inhibit cancer cell proliferation. While there are still many unanswered questions regarding the mechanism of action of this compound, its potential therapeutic uses make it an important area of study for future research.
Synthesemethoden
The synthesis of 4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol involves a multistep process that begins with the reaction of 4-chloro-1-butanol and quinoline to form 4-(quinolin-1-yl)butan-1-ol. This intermediate is then reacted with diphenylmethanol to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to enhance memory and learning. In the cardiovascular system, this compound has been shown to have vasodilatory effects, which may be useful in the treatment of hypertension. In cancer research, this compound has been shown to have antiproliferative effects on cancer cells.
Eigenschaften
CAS-Nummer |
129716-87-6 |
|---|---|
Molekularformel |
C29H31N3O2 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-3-quinolin-4-yloxypropan-2-ol |
InChI |
InChI=1S/C29H31N3O2/c33-25(22-34-28-15-16-30-27-14-8-7-13-26(27)28)21-31-17-19-32(20-18-31)29(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,25,29,33H,17-22H2 |
InChI-Schlüssel |
AJMXTJYRMRUQNS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1CN(CCN1CC(COC2=CC=NC3=CC=CC=C32)O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
4-(diphenylmethyl)-alpha-((quinolinyloxy)methyl)-1-piperazinoethanol 4-DQOMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)








![(1R,5R)-2-Azabicyclo[3.3.0]octane-2-ethanol](/img/structure/B138548.png)

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)

